molecular formula C11H9BrO B2527041 6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one CAS No. 1451085-10-1

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one

Cat. No.: B2527041
CAS No.: 1451085-10-1
M. Wt: 237.096
InChI Key: LYMCXZAAXCHSDH-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one, also known as 6-bromo-1-tetralone, is a chemical compound with several potential applications in scientific research. It is a member of the tetralone family, which are bicyclic organic compounds that contain a naphthalene ring system.

Scientific Research Applications

Antibacterial and Antioxidant Properties

  • Antibacterial Activity : Bromophenols isolated from the marine red alga Rhodomela confervoides have shown significant antibacterial activity against various strains of bacteria. Compounds such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibit potent antibacterial effects with minimal inhibitory concentrations (MICs) less than 70 µg/ml against five strains of bacteria, suggesting their potential as natural antibacterial agents (Xu et al., 2003).

  • Antioxidant Activity : Studies have identified a range of bromophenols with potent antioxidant activities, comparable to or stronger than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. These findings indicate that compounds from Rhodomela confervoides could be valuable in preventing oxidative stress and related diseases, as well as in food preservation (Li et al., 2011).

Synthesis and Chemical Properties

  • Synthetic Applications : The synthesis of derivatives like "2-Bromo-6-methoxynaphthalene" showcases the relevance of brominated compounds in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone and naproxen. These synthetic approaches highlight the importance of bromophenols and related compounds in medicinal chemistry and drug design (Xu & He, 2010).

  • Total Synthesis of Biologically Active Compounds : Efforts in synthesizing biologically active bromophenols, such as those derived from marine sources, underline the compound's significance in developing new pharmaceuticals and understanding their mechanism of action (Akbaba et al., 2010).

Properties

IUPAC Name

5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMCXZAAXCHSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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